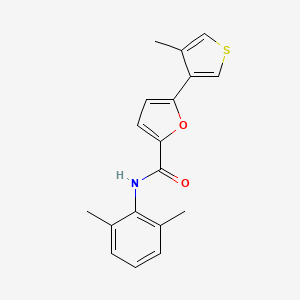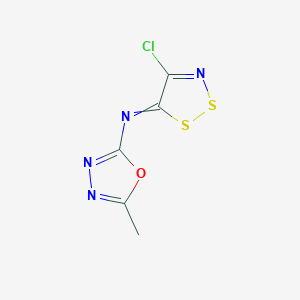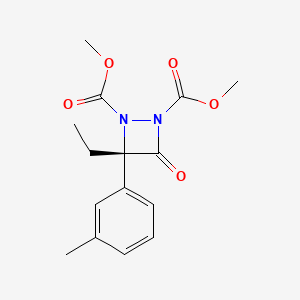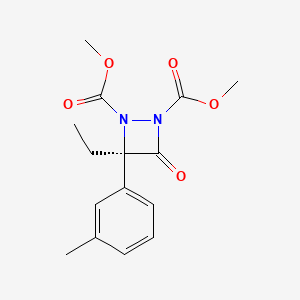![molecular formula C23H29NO2 B10768824 Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B10768824.png)
Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML335 Analog is a chemical compound known for its role as a selective activator of two-pore domain potassium channels, specifically TREK-1 and TREK-2. These channels are involved in regulating neuronal excitability and have implications in various physiological processes, including pain perception, mood regulation, and anesthetic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML335 Analog involves several steps, starting with the preparation of the core structure, which includes a benzamide moiety. The process typically involves:
Formation of the Benzamide Core: This step involves the reaction of a dichlorobenzylamine with a sulfonyl chloride to form the benzamide structure.
Functionalization: The benzamide core is then functionalized with various substituents to achieve the desired chemical properties
Industrial Production Methods: Industrial production of ML335 Analog follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product
Chemical Reactions Analysis
Types of Reactions: ML335 Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The aromatic rings in ML335 Analog can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzamide core .
Scientific Research Applications
ML335 Analog has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function and regulation of potassium channels.
Biology: Investigates the role of potassium channels in cellular processes and their impact on cell excitability.
Medicine: Explores potential therapeutic applications in treating conditions like pain, depression, and epilepsy.
Industry: Utilized in the development of new pharmacological agents targeting potassium channels
Mechanism of Action
ML335 Analog exerts its effects by selectively activating TREK-1 and TREK-2 potassium channels. The compound binds to a specific site on the channel, causing a conformational change that opens the channel and allows potassium ions to flow through. This action stabilizes the resting membrane potential and reduces neuronal excitability. The molecular targets include the C-type gate and the K2P modulator pocket of the potassium channels .
Similar Compounds:
ML402: Another selective activator of TREK-1 and TREK-2 channels, with a similar mechanism of action but different chemical structure.
BL-1249: A compound that activates a broader range of potassium channels, including TREK-1, TREK-2, and TRAAK.
Uniqueness of ML335 Analog: ML335 Analog is unique due to its high selectivity for TREK-1 and TREK-2 channels, making it a valuable tool for studying these specific channels without affecting others. This selectivity is attributed to the specific interactions between ML335 Analog and the lysine residue in the N-terminal end of the M4 helix of the channels .
properties
Molecular Formula |
C23H29NO2 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H29NO2/c1-3-26-22(25)23(17-20-7-5-4-6-8-20)13-15-24(16-14-23)18-21-11-9-19(2)10-12-21/h4-12H,3,13-18H2,1-2H3 |
InChI Key |
XJXJIEUWIDPYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768744.png)



![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)
![2-Ethyl-6-fluoro-7-(1-piperazinyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10768807.png)

![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)